2-(chloromethyl)-4aH-quinazolin-4-one
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Overview
Description
2-(chloromethyl)-4aH-quinazolin-4-one is a heterocyclic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are used as building blocks in the synthesis of various pharmacologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(chloromethyl)-4aH-quinazolin-4-one typically involves the reaction of o-anthranilic acids with chloroacetyl chloride under anhydrous conditions . The reaction proceeds through the formation of an intermediate, which is then cyclized to yield the desired quinazolinone derivative. The reaction conditions often require the use of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using similar synthetic routes. The process involves the careful control of reaction parameters, such as temperature and solvent choice, to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(chloromethyl)-4aH-quinazolin-4-one undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form quinazolinone derivatives with different oxidation states.
Cyclization Reactions: It can participate in cyclization reactions to form fused ring systems.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Cyclization Reactions: Cyclization can be facilitated by using strong acids or bases as catalysts.
Major Products Formed
The major products formed from these reactions include various substituted quinazolinone derivatives, which can exhibit enhanced biological activities .
Scientific Research Applications
Medicinal Chemistry: It serves as an intermediate in the synthesis of anticancer, anti-inflammatory, and antimicrobial agents.
Biology: The compound is used in the development of enzyme inhibitors and receptor modulators.
Industry: It is employed in the synthesis of dyes, agrochemicals, and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 2-(chloromethyl)-4aH-quinazolin-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity or modulation of receptor function . The compound’s ability to undergo various chemical transformations also allows it to interact with multiple biological pathways, contributing to its diverse pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
2-chloromethyl-4-methyl-quinazoline: Similar in structure but with a methyl group instead of a hydrogen at the 4-position.
2-chloromethyl-4-methoxyl-quinazoline: Contains a methoxy group at the 4-position, which can influence its reactivity and biological activity.
Uniqueness
2-(chloromethyl)-4aH-quinazolin-4-one is unique due to its specific substitution pattern, which allows for a wide range of chemical modifications and biological interactions. Its versatility as a synthetic intermediate and its potential for diverse pharmacological applications make it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C9H7ClN2O |
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Molecular Weight |
194.62 g/mol |
IUPAC Name |
2-(chloromethyl)-4aH-quinazolin-4-one |
InChI |
InChI=1S/C9H7ClN2O/c10-5-8-11-7-4-2-1-3-6(7)9(13)12-8/h1-4,6H,5H2 |
InChI Key |
OOGHHEBZARIDQP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2C(=NC(=NC2=O)CCl)C=C1 |
Origin of Product |
United States |
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